3-(Ethylthio)aniline
Overview
Description
3-(Ethylthio)aniline is an organic compound with the molecular formula C8H11NS . It contains a total of 21 atoms, including 11 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . The molecule contains a total of 21 bonds, including 10 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amine, and 1 sulfide .
Synthesis Analysis
The synthesis of aniline compounds, including this compound, is a topic of significant research interest . Aniline compounds are typically derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 21 bonds. There are 10 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amine, and 1 sulfide .
Chemical Reactions Analysis
Aniline compounds, including this compound, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are typically synthesized through a nitration–reduction pathway, where a carbon–hydrogen (C–H) bond in a benzene ring is replaced by a carbon–nitrogen (C–N) bond .
Scientific Research Applications
Spectroscopic Characterization and Theoretical Investigation
The spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigation of related compounds to 3-(Ethylthio)aniline demonstrates their structural characterization and optimization using computational methods. This approach provides insights into their electronic structures and potential applications in material science and chemistry (Ceylan et al., 2016).
Reactivity and Addition Reactions
Research on the chemistry of acetylenic ethers and additions to the ethyl ester and anilide of (Ethylthio)propynoic acid reveals how electrophilic and nucleophilic reagents interact with these compounds. Such studies contribute to the understanding of reactivity patterns that are crucial for synthetic applications in organic chemistry (Bonnema et al., 2010).
Sequential Coupling and Catalysis
The sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines, catalyzed by faujasites, exemplifies the application of this compound derivatives in facilitating complex organic transformations. This process underscores the role of such compounds in enhancing the chemoselectivity and efficiency of catalytic systems (Selva et al., 2008).
Conductive Polymers and Tissue Engineering
The use of conductive polymers, which include derivatives of aniline, for tissue engineering applications, highlights their significance in biomedical engineering. These materials support the development of bioactive scaffolds for tissue regeneration, demonstrating the versatility of this compound and related compounds in creating conductive matrices for cell growth and stimulation (Guo & Ma, 2018).
Corrosion Inhibition
The synthesis of new compounds from this compound derivatives and their application as corrosion inhibitors for metals in acidic environments illustrate the chemical utility of these molecules in protecting industrial materials. This application is vital for the preservation of metal structures and machinery in harsh chemical conditions (Daoud et al., 2014).
Electrochemical Synthesis and Solar Cells
Electrochemical synthesis of novel polymers based on aniline derivatives and their application in dye-sensitized solar cells demonstrate the potential of this compound in renewable energy technologies. These studies contribute to the development of efficient and sustainable energy conversion materials (Shahhosseini et al., 2016).
Future Directions
Properties
IUPAC Name |
3-ethylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQWEIGOXKOQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061965 | |
Record name | m-(Ethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783-82-0 | |
Record name | 3-(Ethylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1783-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-(ethylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-(ethylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-(Ethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.